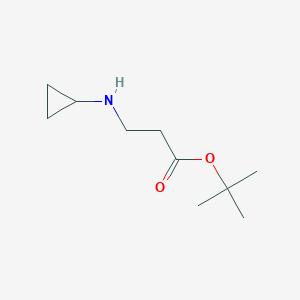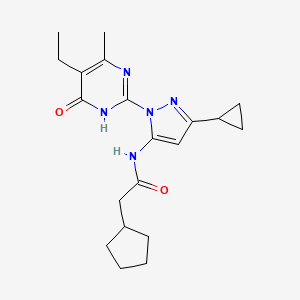![molecular formula C13H10F3N3O2S B2861056 N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea CAS No. 320420-60-8](/img/structure/B2861056.png)
N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea: is an organic compound featuring a 1,3-thiazole ring substituted with trifluoromethyl and methyl groups, connected to a phenylurea moiety. This compound is of particular interest in both industrial and research applications due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis of the Thiazole Ring:
Starting with 2-methyl-4-(trifluoromethyl)-1,3-thiazole, the compound can be synthesized through cyclization of thioamides with α-haloketones under mild conditions.
Formation of the Phenylurea Moiety:
This involves the reaction of phenyl isocyanate with suitable amines under an inert atmosphere, typically at ambient temperatures.
Example Reaction:
Phenyl isocyanate + Amine → N-phenylurea
Coupling of Thiazole and Phenylurea:
The final step involves coupling the synthesized thiazole derivative with phenylurea using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine).
Industrial Production Methods:
In an industrial setting, these reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to control reaction parameters precisely, ensuring consistent production on a large scale.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation and Reduction:
The compound can undergo oxidative processes forming corresponding sulfoxides and sulfones, depending on the reagents used such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction reactions using agents like LiAlH4 can target specific functional groups, potentially reducing the urea moiety.
Substitution:
Halogenation using NBS (N-bromosuccinimide) can lead to substitution on the thiazole ring, especially in the presence of light or radical initiators.
Nucleophilic substitution at the carbonyl carbon of the urea moiety is another pathway, often catalyzed by bases or nucleophiles.
Common Reagents and Conditions:
Oxidative reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride
Halogenation agents: N-bromosuccinimide
Base catalysts: Sodium hydride
Major Products Formed from These Reactions:
Sulfoxides, sulfones, halogenated thiazole derivatives, and various substituted urea products.
科学的研究の応用
Chemistry:
The compound serves as a precursor in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and chemical synthesis strategies.
Biology and Medicine:
In drug discovery, it acts as a lead compound for developing pharmaceuticals targeting specific enzymes or receptors, given its thiazole core known for bioactivity.
Used in the synthesis of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
Employed as an intermediate in the manufacture of agrochemicals, dyes, and other specialty chemicals.
作用機序
Mechanism:
The compound typically acts by interfering with biological pathways involving its thiazole core or urea moiety. These moieties can form strong hydrogen bonds and pi-pi stacking interactions with biological targets.
Molecular Targets and Pathways:
Enzymes such as protein kinases, where it can inhibit phosphorylation processes.
DNA and RNA interactions due to its planar structure, potentially disrupting nucleic acid functions.
類似化合物との比較
2-Methylthiazole derivatives
Phenylurea compounds with different substituents
Trifluoromethyl-substituted heterocycles
Conclusion
N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea: is a versatile compound with a unique structure that makes it valuable in various scientific and industrial applications. Its complex synthesis, diverse reactivity, and potential biological activities highlight its importance in research and development across multiple fields.
Hope this provides a comprehensive overview for you. Let me know if there's anything more you'd like to dive into!
特性
IUPAC Name |
2-methyl-N-(phenylcarbamoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c1-7-17-10(13(14,15)16)9(22-7)11(20)19-12(21)18-8-5-3-2-4-6-8/h2-6H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXHZKMEELELFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC(=O)NC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2860973.png)
![N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2860975.png)
![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)
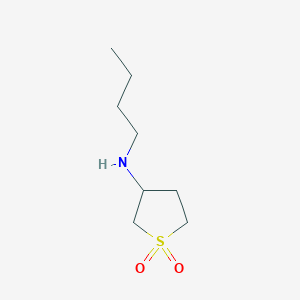

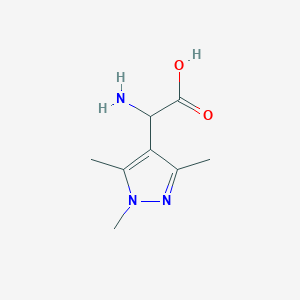
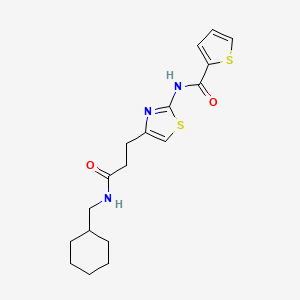
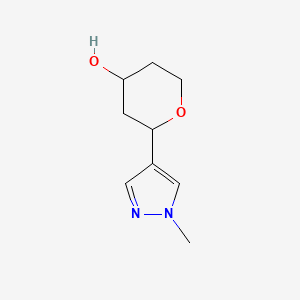
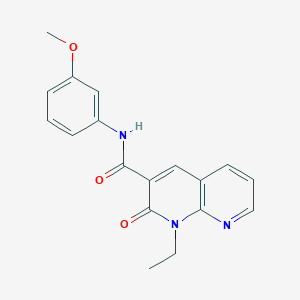
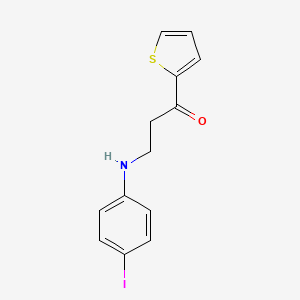
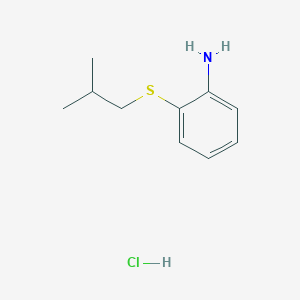
![2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2860994.png)
